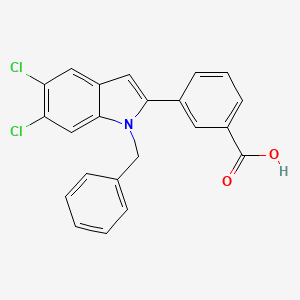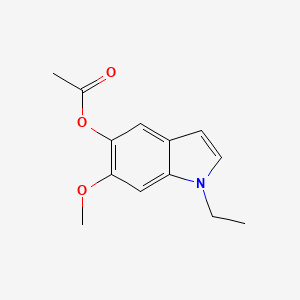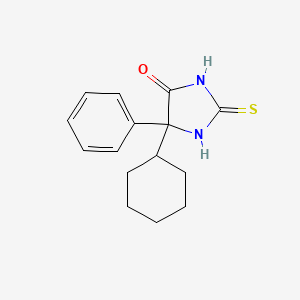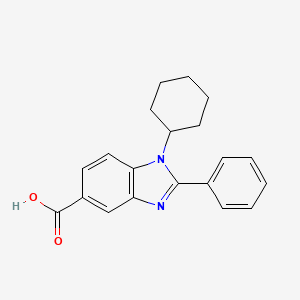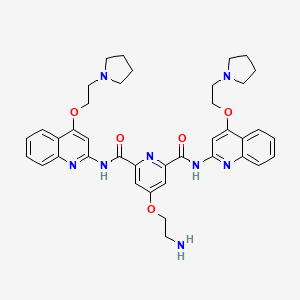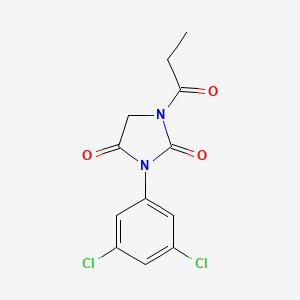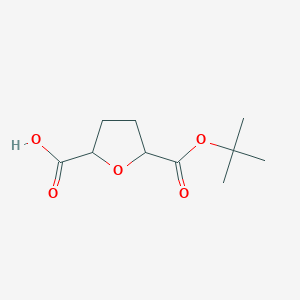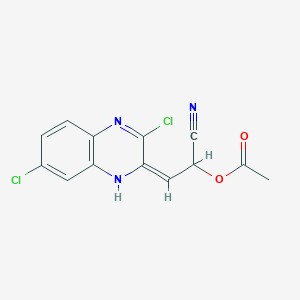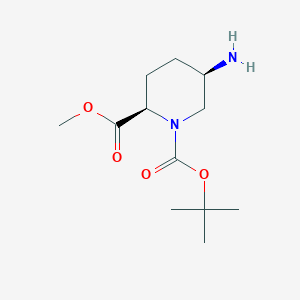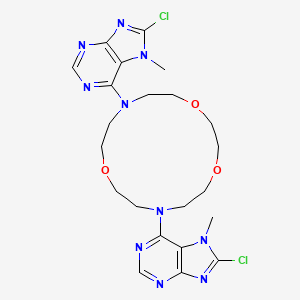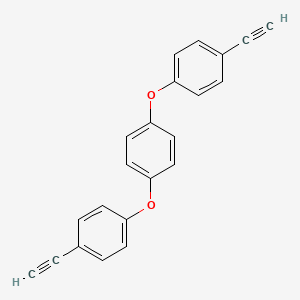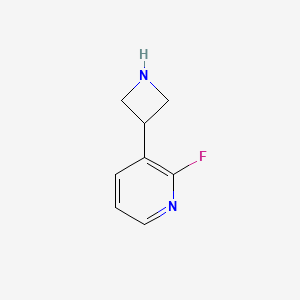
3-(Azetidin-3-yl)-2-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidin-3-yl)-2-fluoropyridine is a heterocyclic compound that features both an azetidine ring and a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by a nucleophilic substitution reaction to introduce the fluoropyridine group .
Industrial Production Methods
Industrial production of 3-(Azetidin-3-yl)-2-fluoropyridine often employs green chemistry principles to minimize environmental impact. This includes the use of less hazardous reagents and solvents, as well as energy-efficient reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-(Azetidin-3-yl)-2-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the fluoropyridine moiety.
Substitution: Nucleophilic substitution reactions are common, particularly at the fluoropyridine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are frequently employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can yield azetidine oxides, while nucleophilic substitution at the fluoropyridine site can produce a variety of substituted pyridines .
Aplicaciones Científicas De Investigación
3-(Azetidin-3-yl)-2-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(Azetidin-3-yl)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridine moiety can enhance binding affinity to these targets, while the azetidine ring can modulate the compound’s overall biological activity. These interactions can lead to the inhibition or activation of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(Azetidin-3-yl)-1H-pyrrole: Similar in structure but lacks the fluorine atom, which can affect its biological activity.
3-(Azetidin-3-yl)-5-(5-nitro-2-furyl)-1,2,4-oxadiazole: Contains a different heterocyclic moiety, leading to distinct chemical and biological properties.
Uniqueness
3-(Azetidin-3-yl)-2-fluoropyridine is unique due to the presence of both the azetidine ring and the fluoropyridine moiety. This combination can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C8H9FN2 |
|---|---|
Peso molecular |
152.17 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)-2-fluoropyridine |
InChI |
InChI=1S/C8H9FN2/c9-8-7(2-1-3-11-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |
Clave InChI |
RCNHLGUCVDTSGP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=C(N=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


